3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
説明
特性
IUPAC Name |
3-bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFONEQATKFCJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468695 | |
| Record name | 3-Bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188533-04-2 | |
| Record name | 3-Bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Bromination of 1-(4-Methoxybenzyl)pyrrolidin-2-ol Using Phosphorus Tribromide (PBr₃)
This method involves the direct bromination of a hydroxyl-containing precursor. The reaction replaces the hydroxyl group with bromine under mild conditions.
Reaction Scheme :
$$ \text{1-(4-Methoxybenzyl)pyrrolidin-2-ol} + \text{PBr₃} \rightarrow \text{3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one} $$
Experimental Conditions (adapted from):
| Parameter | Value |
|---|---|
| Solvent | Normal hexane |
| Temperature | Reflux (≈69°C) |
| Reaction Time | 2 hours |
| Workup | Neutralization with KOH, extraction with diethyl ether |
| Yield (analogous compound) | 22% (for 3-bromo-1-methylpyrrolidine) |
Mechanism :
- Activation : PBr₃ reacts with the hydroxyl group to form a good leaving group (phosphate ester).
- Substitution : Bromide ion displaces the phosphate ester, yielding the brominated product.
- Purification : Neutralization with KOH removes excess PBr₃, followed by extraction and drying.
Advantages :
Limitations :
Radical Bromination Using N-Bromosuccinimide (NBS) and FeBr₃
This method employs a catalytic system to achieve regioselective bromination at the α-position.
Reaction Scheme :
$$ \text{1-(4-Methoxybenzyl)pyrrolidin-2-one} + \text{NBS} \xrightarrow{\text{FeBr₃}} \text{this compound} $$
Experimental Conditions (based on):
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or CCl₄ |
| Temperature | 0°C to room temperature |
| Catalyst | FeBr₃ (10 mol%) |
| Reaction Time | 8–12 hours |
| Workup | Extraction with organic solvent, chromatography |
| Yield (analogous compound) | 65–89% (for α-bromoketones) |
Mechanism :
- Radical Initiation : FeBr₃ generates bromine radicals from NBS.
- Hydrogen Abstraction : Bromine radical abstracts a hydrogen from the α-position.
- Bromine Addition : Br₂ adds to the radical intermediate, forming the brominated product.
Advantages :
Limitations :
Synthesis via Brominated Acid Chloride Intermediate
This method involves constructing the lactam ring after bromination.
Reaction Scheme :
- Bromination of Acid Chloride :
$$ \text{4-Chlorobutyric Acid Chloride} + \text{NBS} \xrightarrow{\text{SOCl₂}} \text{3-Bromobutyric Acid Chloride} $$ - Amine Coupling :
$$ \text{3-Bromobutyric Acid Chloride} + \text{4-Methoxybenzylamine} \rightarrow \text{Amide Intermediate} $$ - Cyclization :
$$ \text{Amide Intermediate} \xrightarrow{\text{Base}} \text{this compound} $$
Experimental Conditions (adapted from):
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 40–45°C |
| Base | KOH (anhydrous pearls) |
| Phase Transfer Catalyst | Tetra-n-butylammonium bromide |
| Yield (analogous compound) | 70–90% |
Mechanism :
- Bromination : Thionyl chloride activates NBS for bromination of the acid chloride.
- Amide Formation : Nucleophilic substitution with 4-methoxybenzylamine.
- Cyclization : Base-induced intramolecular nucleophilic attack forms the lactam.
Advantages :
Limitations :
One-Pot Synthesis from Donor–Acceptor Cyclopropanes
This method leverages cyclopropane ring-opening for direct synthesis.
Reaction Scheme :
$$ \text{Donor–Acceptor Cyclopropane} + \text{4-Methoxybenzylamine} \xrightarrow{\text{Lewis Acid}} \text{this compound} $$
Experimental Conditions (based on):
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Catalyst | Nickel perchlorate |
| Reaction Time | 24 hours |
| Workup | Alkaline saponification |
| Yield (analogous compound) | 70–79% |
Mechanism :
- Ring Opening : Lewis acid (e.g., Ni(ClO₄)₂) polarizes the cyclopropane.
- Amine Attack : Nucleophilic addition of 4-methoxybenzylamine to the electrophilic carbon.
- Lactam Formation : Intramolecular cyclization and dealkoxycarbonylation.
Advantages :
Limitations :
Photochemical Deracemization and Bromination
This advanced method combines chirality transfer with bromination.
Reaction Scheme :
- Axial Chirality Introduction :
$$ \text{N-(4-Methoxybenzyl)pyrrolidin-2-one} \xrightarrow{\text{Photochemical}} \text{Racemic Allene} $$ - Bromination :
$$ \text{Racemic Allene} \xrightarrow{\text{Br₂}} \text{this compound} $$
Experimental Conditions (based on):
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Temperature | 0°C |
| Bromination Agent | Br₂ |
| Yield (analogous compound) | 91% ee |
Mechanism :
- Chirality Transfer : Photochemical deracemization generates axial chirality.
- Bromination : Bromine adds stereoselectively to the allene intermediate.
Advantages :
Limitations :
- Complex reaction setup (photochemical conditions).
Critical Analysis of Methods
| Method | Key Advantage | Key Limitation | Yield Range |
|---|---|---|---|
| PBr₃ Bromination | Mild conditions, low cost | Moderate yields | 22–50% (est.) |
| NBS/FeBr₃ Bromination | High regioselectivity | Anhydrous conditions | 65–89% |
| Acid Chloride Route | High yields, scalable | Multi-step process | 70–90% |
| Cyclopropane Opening | One-pot synthesis | High temperature | 70–79% |
| Photochemical Deracemization | High ee | Complex setup | 91% ee |
Recommendations :
- Scalability : The acid chloride route () is ideal for large-scale synthesis due to high yields and reproducibility.
- Regioselectivity : NBS/FeBr₃ () is preferred for α-bromination with minimal dibromination.
- Chirality Control : Photochemical deracemization () is optimal for enantioselective synthesis.
化学反応の分析
Types of Reactions
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolidinones.
Oxidation Reactions: Formation of aldehydes or acids.
Reduction Reactions: Formation of alcohols.
科学的研究の応用
Medicinal Chemistry
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can lead to derivatives with enhanced therapeutic properties. Research indicates that this compound exhibits significant antimicrobial and anticancer activities.
Case Study: Anticancer Activity
Research has demonstrated that modifications to the bromine and methoxy groups can influence binding affinity to cancer-related targets. For instance, studies have shown that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, making it a candidate for developing new antimicrobial agents.
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Escherichia coli | 3.1 - 6.25 µg/mL |
| Pseudomonas aeruginosa | 6.25 - 12.5 µg/mL |
These findings suggest that the compound's unique structure allows it to effectively disrupt bacterial cell function, which could lead to new treatments for resistant infections .
Biological Studies
In biochemical assays, this compound acts as a probe to study enzyme activities and protein interactions. Its ability to modulate receptor activity makes it valuable in understanding complex biological processes.
Example: Enzyme Inhibition Studies
Studies have indicated that this compound can inhibit specific enzymes linked to disease progression, providing insights into potential therapeutic mechanisms. For example, ongoing research focuses on its effects on enzymes involved in metabolic pathways related to cancer and infectious diseases .
作用機序
The mechanism of action of 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 3-Bromo-1-(4-methylbenzyl)pyrrolidin-2-one
- 3-Bromo-1-(4-ethoxybenzyl)pyrrolidin-2-one
- 3-Bromo-1-(4-chlorobenzyl)pyrrolidin-2-one
Uniqueness
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .
生物活性
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidinones, characterized by a unique structure that includes a bromine atom and a methoxybenzyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a five-membered nitrogen-containing ring (pyrrolidine), which contributes to its biological reactivity. The presence of the bromine and methoxy groups significantly influences its interaction with biological targets.
While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The bromine and methoxy substituents appear to play crucial roles in determining the compound's binding affinity and selectivity towards these targets .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | ≤0.25 - >200 | Strong activity against MRSA; compared with controls |
| Pseudomonas aeruginosa | >32 | No significant activity observed |
| Escherichia coli | >32 | No significant activity observed |
| Klebsiella pneumoniae | >32 | No significant activity observed |
| Acinetobacter baumannii | >32 | No significant activity observed |
| Candida albicans | >32 | No significant activity observed |
The compound demonstrated notable selectivity towards Gram-positive bacteria, particularly Staphylococcus aureus, while showing no activity against Gram-negative bacteria at tested concentrations .
Case Studies
A recent study focused on the synthesis and evaluation of this compound alongside other pyrrolidinone derivatives. The researchers found that modifications to the bromine and methoxy groups influenced both antimicrobial and anticancer activities significantly. This suggests that further structural optimization could enhance the pharmacological profile of this compound .
Q & A
Basic: What are the common synthetic routes for preparing 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one, and what analytical techniques are critical for confirming its structure?
Answer:
A typical synthetic route involves alkylation or substitution reactions targeting the pyrrolidin-2-one scaffold. For example, bromination of a preformed pyrrolidinone derivative (e.g., via N-bromosuccinimide) followed by benzylation with 4-methoxybenzyl halides can yield the target compound . Key steps include:
- N-Benzylation: Reacting pyrrolidin-2-one with 4-methoxybenzyl chloride under basic conditions (e.g., KCO/DMF).
- Bromination: Introducing bromine at the 3-position using electrophilic brominating agents.
Analytical validation:
- NMR Spectroscopy: H and C NMR confirm regioselectivity of bromination and benzylation (e.g., shifts at δ ~4.5 ppm for the benzyl-CH group) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 308.03 for CHBrNO) .
- X-ray Crystallography: Resolves stereochemical ambiguities; SHELX software is commonly used for refinement .
Basic: How is the crystallographic data for this compound typically obtained and refined?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystal Growth: Slow evaporation of saturated solutions (e.g., acetone/hexane mixtures) to obtain diffraction-quality crystals .
Data Collection: Use a diffractometer (e.g., Oxford Diffraction SuperNova) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution: Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .
Refinement: SHELXL refines positional/thermal parameters against F data. Example metrics:
- R < 0.05 for high-resolution data (<1.0 Å).
- Residual electron density < 0.5 eÅ .
Advanced: How can researchers optimize the reaction conditions to improve the yield of this compound during synthesis?
Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance N-benzylation efficiency compared to THF .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation.
- Temperature Control: Bromination at 0–5°C minimizes side reactions (e.g., di-bromination) .
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.
Data-Driven Approach:
- Design a factorial experiment varying solvent, temperature, and catalyst loading.
- Monitor yield via HPLC (C18 column, 254 nm detection) .
Advanced: What strategies are recommended when encountering discrepancies between spectroscopic data and X-ray crystallographic results for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Mitigation steps:
Validate NMR Assignments: Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with computed NMR shifts (DFT/B3LYP/6-31G*) .
Check for Polymorphism: SCXRD may reveal multiple crystal forms; repeat crystallization with different solvents.
Dynamic NMR Studies: Probe temperature-dependent line broadening to identify fluxional behavior .
Cross-Validate with IR/Raman: Confirm carbonyl stretching frequencies (~1750 cm for pyrrolidinone) align with crystallographic bond lengths .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?
Answer:
SAR Design Framework:
Core Modifications: Synthesize analogs with variations at the 3-bromo, 4-methoxybenzyl, or pyrrolidinone positions (e.g., replace Br with Cl, CF) .
Pharmacological Assays:
- In vitro: Measure acetylcholinesterase (AChE) inhibition (Ellman’s method) for anti-Alzheimer’s activity .
- In vivo: Use Morris water maze or passive avoidance tests in rodent models.
Computational Modeling: Dock derivatives into AChE (PDB: 1EVE) to predict binding affinities (AutoDock Vina) .
Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values.
Example SAR Insight:
- The 4-methoxybenzyl group enhances blood-brain barrier penetration, while bromine at C3 optimizes steric complementarity with AChE’s catalytic site .
Advanced: What methodological precautions are necessary when handling this compound in bioassay experiments?
Answer:
- Stability Testing: Monitor compound integrity in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24 hours.
- Solubility Optimization: Use co-solvents (e.g., DMSO ≤0.1%) to avoid precipitation; confirm via dynamic light scattering .
- Metabolite Screening: Incubate with liver microsomes (human/rat) to identify major Phase I metabolites (CYP450-mediated) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
